molecular formula C15H17BrN4O B286452 N-(1-azabicyclo[2.2.2]oct-3-yl)-6-bromo-1H-benzimidazole-4-carboxamide

N-(1-azabicyclo[2.2.2]oct-3-yl)-6-bromo-1H-benzimidazole-4-carboxamide

Cat. No.: B286452
M. Wt: 349.23 g/mol
InChI Key: QPXFEYWQPIKKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-azabicyclo[2.2.2]oct-3-yl)-6-bromo-1H-benzimidazole-4-carboxamide, also known as ABBC, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. ABBC is a heterocyclic compound that contains both an azabicyclo[2.2.2]octane and a benzimidazole ring in its structure. In

Scientific Research Applications

N-(1-azabicyclo[2.2.2]oct-3-yl)-6-bromo-1H-benzimidazole-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of neurological disorders. This compound has been shown to act as a potent inhibitor of the acetylcholinesterase enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.

Mechanism of Action

The mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-6-bromo-1H-benzimidazole-4-carboxamide involves its ability to bind to the active site of the acetylcholinesterase enzyme and inhibit its activity. This results in an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase activity, this compound has been shown to have anti-inflammatory effects and to modulate the immune response. This compound has also been found to have antimicrobial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-azabicyclo[2.2.2]oct-3-yl)-6-bromo-1H-benzimidazole-4-carboxamide in lab experiments is its high potency as an acetylcholinesterase inhibitor. This allows for lower doses of the compound to be used, which can reduce the risk of side effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on N-(1-azabicyclo[2.2.2]oct-3-yl)-6-bromo-1H-benzimidazole-4-carboxamide. One area of interest is the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is the investigation of the antimicrobial properties of this compound and its potential use as an antibiotic. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system and inflammation.

Synthesis Methods

The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-6-bromo-1H-benzimidazole-4-carboxamide involves the reaction between 6-bromo-1H-benzimidazole-4-carboxylic acid and (1S,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain this compound as a white solid.

Properties

Molecular Formula

C15H17BrN4O

Molecular Weight

349.23 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-bromo-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C15H17BrN4O/c16-10-5-11(14-12(6-10)17-8-18-14)15(21)19-13-7-20-3-1-9(13)2-4-20/h5-6,8-9,13H,1-4,7H2,(H,17,18)(H,19,21)

InChI Key

QPXFEYWQPIKKED-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC(=CC4=C3N=CN4)Br

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=C4C(=CC(=C3)Br)NC=N4

Origin of Product

United States

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